N-Benzyl-N-(2-methoxyphenyl)amine
Overview
Description
N-Benzyl-N-(2-methoxyphenyl)amine: is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound is characterized by the presence of a benzyl group and a methoxyphenyl group attached to an amine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(2-methoxyphenyl)amine typically involves the reaction of benzylamine with 2-methoxybenzaldehyde under reductive amination conditions . The reaction is catalyzed by a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) . The reaction proceeds as follows:
Formation of Imine Intermediate: Benzylamine reacts with 2-methoxybenzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield . The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(2-methoxyphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various reduced amine derivatives.
Substitution: Substituted benzyl and methoxyphenyl derivatives.
Scientific Research Applications
N-Benzyl-N-(2-methoxyphenyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-N-(2-methoxyphenyl)amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Benzyl-N-(2-methoxyphenyl)amine can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
N-benzyl-2-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCREIAATRYJNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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